molecular formula C26H24FNO4 B1354520 Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate CAS No. 204589-80-0

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

Cat. No. B1354520
M. Wt: 433.5 g/mol
InChI Key: KYSALESRYJDXBT-ILBGXUMGSA-N
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Description

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is a useful research compound. Its molecular formula is C26H24FNO4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Imaging Applications

  • Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate has been utilized in the synthesis of radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for detecting hypoxic tumor tissue using PET imaging. This tracer is designed to be transported into cells by amino acid transporters (Malik et al., 2012).

Synthesis and Antitumor Activities

  • The compound has been used in synthesizing derivatives like (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate, which showed selective antitumor activities in vitro. These derivatives are synthesized from L-tyrosine methyl ester and exhibit potential for cancer treatment (Xiong Jing, 2011).

Structural and UV Studies

  • Structural and UV studies of related uracil derivatives have been conducted, highlighting the importance of this class of compounds in research related to DNA interactions and the stability of the compounds under various conditions (Yao et al., 2013).

Radiochemical Synthesis

  • This compound plays a role in the automated synthesis of radiopharmaceuticals like 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid for PET imaging. This demonstrates its utility in developing diagnostic tools for various medical conditions (Luo et al., 2019).

Cardiovascular Pharmacology

  • Research into analogs of this compound has provided insights into their potential cardiovascular effects. Studies have explored the antihypertensive effects and direct action on blood pressure, highlighting its relevance in cardiovascular pharmacology (Pérez-Alvarez et al., 1999).

Absolute Configuration Studies

  • The compound's derivatives have been subject to X-ray diffraction studies to determine their absolute configurations. Such studies are crucial for understanding the geometric and stereochemical properties of pharmaceuticals (Peeters et al., 1994).

Green Synthesis and Antioxidant Potential

  • The compound has been involved in the green synthesis of derivatives with antioxidant potential. This research highlights the compound's role in developing pharmaceuticals with potential health benefits (Zaheer et al., 2015).

properties

IUPAC Name

methyl 3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4/c1-31-24(29)16-15-23-25(28(26(23)30)21-11-9-20(27)10-12-21)19-7-13-22(14-8-19)32-17-18-5-3-2-4-6-18/h2-14,23,25H,15-17H2,1H3/t23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSALESRYJDXBT-ILBGXUMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440929
Record name Methyl 3-[(2S,3R)-2-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

CAS RN

204589-80-0
Record name Methyl (3R,4S)-1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204589-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2S,3R)-2-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-, methyl ester, (3R,4S)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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